1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane is a highly fluorinated organic compound It is characterized by the presence of twelve fluorine atoms and two iodine atoms attached to an octane backbone
Vorbereitungsmethoden
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane typically involves the fluorination of an appropriate precursor followed by iodination. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or cobalt trifluoride. Industrial production methods may involve the use of continuous flow reactors to ensure safety and efficiency.
Analyse Chemischer Reaktionen
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane undergoes several types of chemical reactions:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form various fluorinated hydrocarbons.
Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids or other derivatives.
Common reagents used in these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialized materials with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane exerts its effects is primarily through its interactions with other molecules. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. The iodine atoms can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-octane can be compared with other highly fluorinated compounds such as:
- 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-decane
- 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,8-diiodo-hexane
These compounds share similar fluorination patterns but differ in the length of their carbon chains. The unique combination of fluorine and iodine atoms in this compound provides it with distinct chemical properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C8H4F12I2 |
---|---|
Molekulargewicht |
581.91 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,8-diiodooctane |
InChI |
InChI=1S/C8H4F12I2/c9-3(10,1-2-21)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)22/h1-2H2 |
InChI-Schlüssel |
HNFRZWUSPAMSKT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CI)C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.